Desacetyl Bisacodyl |A-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

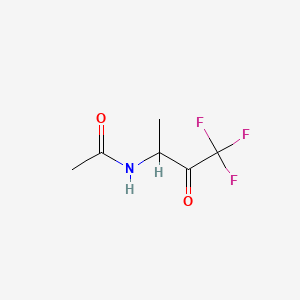

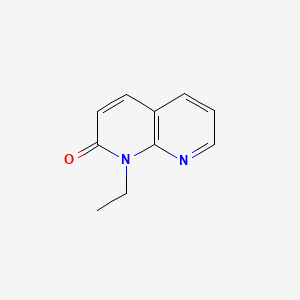

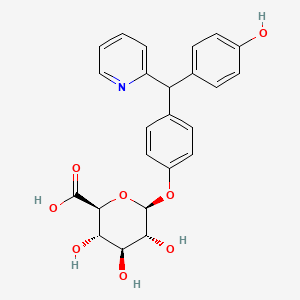

Desacetyl Bisacodyl A-D-Glucuronide has a molecular formula of C24H23NO8 . The exact mass is 453.14236669 g/mol and the monoisotopic mass is also 453.14236669 g/mol .Physical And Chemical Properties Analysis

Desacetyl Bisacodyl A-D-Glucuronide has a molecular weight of 453.4 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 150 Ų .Aplicaciones Científicas De Investigación

Glucuronidation in Drug Metabolism

Glucuronidation is a major drug-metabolizing reaction, playing a crucial role in the metabolism and excretion of numerous drugs. It involves the conjugation of glucuronic acid with drugs or their metabolites, enhancing their solubility and excretion. This process is critical for the detoxification and removal of drugs and endogenous substances from the body. The significance of monitoring glucuronide metabolite concentrations is highlighted in therapeutic drug monitoring to optimize therapeutic outcomes and manage indirect effects on parent drug pharmacokinetics. Factors such as genetic polymorphisms, disease processes, age, and drug-drug interactions can modulate the disposition of glucuronide metabolites, indicating the complex interplay in drug metabolism and the importance of personalized medicine approaches (Shipkova & Wieland, 2005).

Biological Activities of Derivatized D-Glucans

D-Glucans, through chemical modifications such as derivatization, can exhibit varied biological activities. These modifications enhance solubility and potentially alter biological activities, including antioxidation, anticoagulation, and antitumoral effects. This underscores the potential of chemical alterations in pharmaceutical development to enhance drug efficacy and specificity. The exploration of derivatized compounds for therapeutic applications emphasizes the importance of chemical modifications in drug development and the potential relevance to the pharmacological activity of Desacetyl Bisacodyl A-D-Glucuronide derivatives (Kagimura et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of Desacetyl Bisacodyl A-D-Glucuronide is the parasympathetic nerves in the colon . These nerves play a crucial role in regulating bowel movements and intestinal secretions .

Mode of Action

Desacetyl Bisacodyl A-D-Glucuronide is deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by an intestinal deacetylase . BHPM can stimulate parasympathetic nerves in the colon directly to increase motility and secretions . This interaction results in enhanced bowel movements and increased water content in the stool .

Pharmacokinetics

The apparent plasma clearance of the active metabolite, BHPM, in lactating women after a single 10 mg oral dose is 272 mL/min and after multiple doses is 412 mL/min . This indicates that the compound has good bioavailability and is efficiently excreted from the body.

Result of Action

The result of the compound’s action is the relief of occasional constipation and irregularity . By stimulating the parasympathetic nerves in the colon, Desacetyl Bisacodyl A-D-Glucuronide increases intestinal motility and secretions, leading to enhanced bowel movements and increased water content in the stool .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVPDCNRRXUDQK-JZOWGYKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747512 |

Source

|

| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl Bisacodyl |A-D-Glucuronide | |

CAS RN |

31050-47-2 |

Source

|

| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.